5-Methyl-2-nitrobenzonitrile

Vue d'ensemble

Description

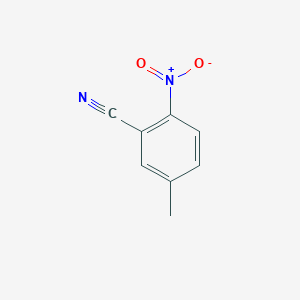

5-Methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a yellow to orange crystalline solid with an aromatic odor. This compound is not soluble in water but is soluble in organic solvents such as ethanol and ether . It is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-methylbenzonitrile using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .

Another method involves the reaction of 5-methyl-2-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . This method is advantageous for producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions and ensure consistent product quality. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, has also been explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Iron and acetic acid, stannous chloride, and hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Reduction: 5-Methyl-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

5-Methyl-2-nitrobenzonitrile serves as a crucial intermediate in the synthesis of more complex organic compounds. It is involved in various reactions, including:

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid, producing 5-Methyl-2-aminobenzonitrile.

- Nucleophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other nucleophiles under specific conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Reduction | Iron, Acetic Acid | 5-Methyl-2-aminobenzonitrile |

| Nucleophilic Substitution | Amines, Thiols | Various substituted benzonitriles |

Biology

In biological research, this compound is utilized as a probe in biochemical assays. Its ability to modify enzyme-catalyzed reactions makes it valuable for studying metabolic pathways and enzyme mechanisms. For instance, it has been used to investigate the kinetics of certain enzymes by acting as a competitive inhibitor.

Medicine

The compound has potential applications in medicinal chemistry as a precursor for synthesizing therapeutic agents. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Notably, nitrile compounds are often precursors for tetrazole complexes, which have applications in drug design due to their unique biological activities .

Industrial Applications

In industry, this compound is used in the production of dyes and pigments. Its chemical structure allows it to serve as a building block for various specialty chemicals used in coatings and plastics. Additionally, it plays a role in the development of materials for gas sensors and optical limiters, making it relevant in both environmental monitoring and advanced material science .

Table 2: Industrial Applications of this compound

| Industry Sector | Application |

|---|---|

| Dyes & Pigments | Production of colorants |

| Material Science | Development of sensors and coatings |

| Pharmaceuticals | Synthesis of drug intermediates |

Case Studies

-

Synthesis of Anticancer Agents:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The compound was modified to enhance its solubility and bioavailability, leading to improved therapeutic efficacy. -

Environmental Monitoring:

Research highlighted the use of nitrile derivatives, including this compound, in developing sensitive gas sensors for detecting volatile organic compounds (VOCs) in air quality monitoring systems. These sensors leverage the compound's reactivity to form stable complexes with target analytes .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents . In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring and form new bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-5-nitrobenzonitrile: Similar in structure but with different substitution patterns.

4-Methyl-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.

2-Fluoro-5-nitrobenzonitrile: Contains a fluorine atom instead of a methyl group.

Uniqueness

5-Methyl-2-nitrobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .

Activité Biologique

5-Methyl-2-nitrobenzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methyl group and a nitro group attached to a benzonitrile framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- IUPAC Name : this compound

The presence of the nitro group is particularly noteworthy as it can be reduced to form reactive intermediates, which may interact with various biological targets.

The biological activity of this compound primarily arises from its ability to undergo reduction and form reactive species. These species can interact with cellular components such as proteins and nucleic acids, potentially leading to:

- Cytotoxicity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below is a summary of key research findings:

Case Studies

- Anticancer Activity : A study conducted on several human cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : In vitro tests revealed that the compound displayed inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-methyl-4-nitrobenzonitrile | Contains an amino group instead of a nitrile | Exhibits anticancer properties |

| 5-Fluoro-3-methyl-2-nitrobenzonitrile | Contains a fluorine atom | Shows enhanced binding affinity to certain biological targets |

Future Directions

The promising biological activities of this compound warrant further research into its pharmacological properties. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.

- Derivatives Development : Synthesizing derivatives to enhance biological activity and selectivity towards specific targets.

Propriétés

IUPAC Name |

5-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQNWFKYQFQGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983305 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64686-33-5 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.